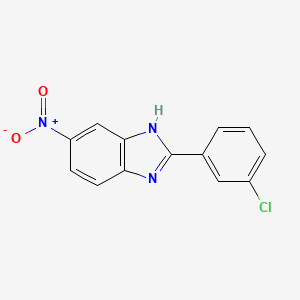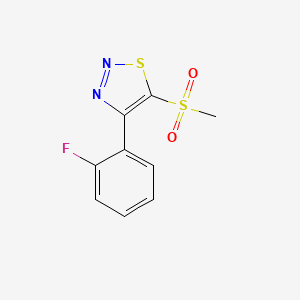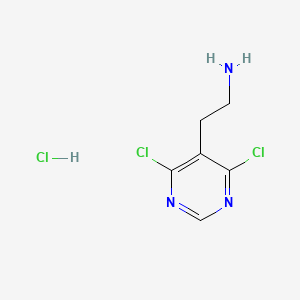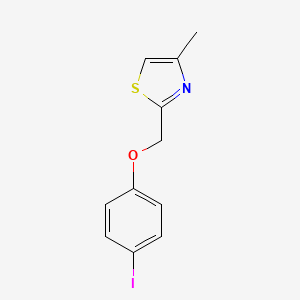
2-(3-chlorophenyl)-6-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Ammonia, thiols, sodium hydride.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.
Oxidation: Corresponding quinones.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis by binding to DNA or interfering with the function of topoisomerases. The nitro group can also generate reactive oxygen species, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different biological activities.
5-Nitro-1H-benzo[d]imidazole: Lacks the chlorophenyl group, affecting its chemical reactivity and applications.
2-Phenyl-5-nitro-1H-benzo[d]imidazole: Similar structure but without the chlorine atom, leading to variations in its chemical properties.
Uniqueness
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro and chlorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
1571-88-6 |
|---|---|
Formule moléculaire |
C13H8ClN3O2 |
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16) |
Clé InChI |
OOQZMPRTANLIOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)





